Strontium bromide hexahydrate

Description

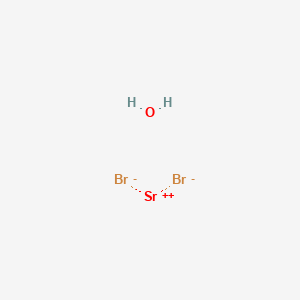

Strontium bromide hexahydrate (SrBr₂·6H₂O) is a crystalline, hygroscopic salt with the molecular formula H₁₂Br₂O₆Sr and a molar mass of 355.52 g/mol. It appears as colorless crystals, melts at 88.6°C, and is soluble in water and ethanol but insoluble in ether . Its dehydration occurs in two stages:

- Hexahydrate → Monohydrate: Begins at ~60°C under low heating rates and is stable up to 120°C .

- Monohydrate → Anhydrous: Completes at ~180°C .

Properties

IUPAC Name |

strontium;dibromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCOUPFTCAQKJM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OSr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-53-9 | |

| Record name | Strontium bromide (SrBr2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Strontium Hydroxide and Hydrobromic Acid

The most widely documented method for synthesizing strontium bromide hexahydrate involves the neutralization of strontium hydroxide [Sr(OH)₂] with hydrobromic acid (HBr). This exothermic reaction proceeds according to the stoichiometric equation:

Key considerations for this method include:

-

Reactant Purity : Commercial Sr(OH)₂ often contains impurities such as strontium carbonate (SrCO₃), necessitating pre-treatment with dilute HBr to dissolve residual carbonate phases .

-

Temperature Control : The reaction is typically conducted at 25–40°C to prevent premature dehydration of the hexahydrate. Elevated temperatures (>50°C) risk partial conversion to lower hydrates (e.g., SrBr₂·2H₂O) .

-

Concentration Effects : A 48% w/w HBr solution optimizes yield, as lower concentrations prolong crystallization, while higher concentrations introduce handling risks due to HBr volatility .

Post-reaction, the solution is cooled to 10°C to precipitate SrBr₂·6H₂O crystals, which are vacuum-filtered and washed with chilled ethanol to remove residual HBr .

Synthesis via Strontium Carbonate and Hydrobromic Acid

An alternative route employs strontium carbonate (SrCO₃) as the strontium source, reacting with HBr under mild acidic conditions:

This method is advantageous for industrial-scale production due to the lower cost of SrCO₃ compared to Sr(OH)₂. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Concentration | 40–50% w/w | Maximizes SrCO₃ dissolution |

| Reaction Temperature | 60–70°C | Accelerates CO₂ evolution |

| Stirring Rate | 300–400 RPM | Prevents localized overheating |

The CO₂ byproduct necessitates a fume hood or gas-scrubbing system. Post-reaction, the mixture is filtered to remove unreacted SrCO₃, and the filtrate is evaporated under reduced pressure at 30°C to crystallize the hexahydrate .

Post-Synthesis Processing and Hydration Control

This compound is prone to dehydration under ambient conditions. Thermogravimetric analysis (TGA) reveals distinct mass-loss steps corresponding to hydration-state transitions :

To stabilize the hexahydrate phase, industrial protocols recommend:

-

Storage Conditions : Sealed containers with desiccants (silica gel) at 4°C .

-

Recrystallization : Dissolving crude product in deionized water (1:3 w/v) and cooling at 0.5°C/min to obtain monocrystalline SrBr₂·6H₂O .

Analytical Verification of Synthesis Success

Quality control relies on multiple characterization techniques:

| Technique | Target Metrics | Reference |

|---|---|---|

| X-ray Diffraction (XRD) | Peak match to α-SrBr₂ (tetragonal phase) | |

| TGA-DSC | Enthalpy of dehydration (ΔH ≈ 72.8 kJ/mol) | |

| Ion Chromatography | Br⁻/Sr²⁺ molar ratio (2.00 ± 0.05) |

For instance, TGA conducted under nitrogen at 10°C/min shows a 24.3% mass loss between 30–89°C, consistent with the release of four water molecules .

Challenges and Mitigation Strategies

-

Hygroscopicity : SrBr₂·6H₂O rapidly absorbs atmospheric moisture, requiring glove-box handling during packaging .

-

Byproduct Formation : Incomplete SrCO₃ reaction generates Sr(OH)Br impurities, detectable via XRD at 2θ = 28.7° . Acid-washing with 0.1M HBr dissolves these byproducts.

-

Scale-Up Issues : Industrial reactors face foaming due to CO₂ release during SrCO₃-based synthesis. Anti-foaming agents (e.g., polydimethylsiloxane) at 0.01% v/v mitigate this .

Chemical Reactions Analysis

Hydration/Dehydration Reactions

The compound's reversible water absorption/desorption forms the basis for thermochemical energy storage applications:

Reaction mechanism:

Key parameters:

| Property | Value | Source |

|---|---|---|

| Dehydration temperature | 150–300°C | |

| Hydration enthalpy | 291 kJ/kg | |

| Reaction hysteresis | 10–15°C (thermal) | |

| Melting point (hexahydrate) | 88°C (rapid heating) |

Studies demonstrate a two-stage dehydration process, first forming the monohydrate (SrBr₂·H₂O) at 70°C under controlled drying, followed by complete anhydrous conversion at 150°C . Hydration kinetics follow first-order behavior, with activation energies of 60–75 kJ/mol for dehydration .

Ionic Exchange Reactions

SrBr₂·6H₂O participates in precipitation reactions with salts containing carbonate or sulfate ions:

a. Reaction with ammonium carbonate:

Application: Generates strontium carbonate for ceramic precursors.

b. Reaction with potassium sulfate:

Application: Produces SrSO₄, used in pyrotechnic formulations.

Thermochemical Energy Storage Performance

SrBr₂·6H₂O exhibits superior cycle stability and energy density in heat storage systems:

| Performance Metric | Value | Conditions | Source |

|---|---|---|---|

| Specific thermal power | 0.75–2 W/kg | Packed bed reactor | |

| Cycle stability | >50 cycles | 70–100°C | |

| Hygroscopicity improvement | 40% faster kinetics | LiBr-doped composite |

Kinetic and Thermodynamic Data

Dehydration kinetics (hexahydrate → monohydrate):

Hydration equilibrium (25°C):

P_{\text{eq}} = 12.3\ \text{kPa} \quad (\text{at 50% relative humidity})

Side Reactions and Limitations

Scientific Research Applications

Optical Applications

Strontium bromide hexahydrate is utilized in the production of optical materials, particularly in the manufacturing of optical glasses and crystals. Its unique properties enhance light transmission and clarity, making it suitable for high-performance optical devices.

Case Study: Optical Glass Production

- Objective : To improve the refractive index and transmission properties of glass.

- Method : Incorporation of strontium bromide into glass formulations.

- Results : Enhanced optical clarity and reduced light scattering.

Medical Imaging

In medical imaging, this compound acts as a contrast agent. It improves the visibility of internal structures during diagnostic imaging procedures such as X-rays and CT scans.

Case Study: Contrast Agent in Imaging

- Objective : To evaluate the effectiveness of strontium bromide as a contrast medium.

- Method : Administering strontium bromide to patients undergoing imaging.

- Results : Increased visibility of vascular structures, aiding in accurate diagnosis.

Analytical Chemistry

This compound is employed in analytical chemistry for preparing standard solutions used in titrations and quantitative analyses. Its high solubility (2850 g/L at 20°C) facilitates its use in various laboratory procedures.

The compound is significant in material science research, particularly for synthesizing strontium-based materials that have applications in electronics and photonics. These materials exhibit unique electrical and optical properties.

Case Study: Synthesis of Strontium-Based Materials

- Objective : To develop new materials for electronic applications.

- Method : Utilizing this compound in precursor solutions.

- Results : Creation of materials with enhanced conductivity and photonic properties.

Environmental Studies

This compound is used to study the behavior of strontium in environmental samples, contributing to understanding its ecological impact. Research often focuses on its mobility and bioavailability in different ecosystems.

Case Study: Environmental Impact Assessment

- Objective : To assess the ecological effects of strontium compounds.

- Method : Analyzing soil and water samples for strontium content.

- Results : Data indicating potential risks associated with strontium accumulation in ecosystems.

Mechanism of Action

The mechanism of action of strontium bromide hexahydrate involves its ability to undergo hydration and dehydration reactions. These reactions are exothermic and can be utilized for energy storage.

Comparison with Similar Compounds

Thermodynamic and Structural Properties

Key Findings:

- Energy Density : SrBr₂·6H₂O outperforms MgSO₄ and CaCl₂·6H₂O due to higher enthalpy and density .

- Dehydration Kinetics : Unlike SrCl₂·6H₂O, SrBr₂·6H₂O undergoes a two-step dehydration, enabling precise control in thermal storage systems .

- Cycle Stability : SrBr₂·6H₂O (10 cycles) surpasses MgSO₄, which suffers from structural instability during repeated hydration .

Material Stability and Composite Performance

- SrBr₂ Composites : Blending with natural graphite improves thermal conductivity by 30% and reduces hysteresis, enhancing hydration efficiency .

- CaCl₂·6H₂O Formulations: Additives like KNO₃ and SrCl₂·6H₂O mitigate supercooling (28°C) but reduce latent heat to 170 J/g .

- Deliquescence Risk : SrBr₂·6H₂O requires storage above 150°C to avoid rehydration, whereas CaCl₂·6H₂O is prone to moisture absorption at room temperature .

Biological Activity

Strontium bromide hexahydrate (SrBr2·6H2O) is a chemical compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and thermochemical energy storage. This article explores its biological activity, focusing on its interactions at the cellular level, therapeutic applications, and recent research findings.

- Molecular Formula : SrBr2·6H2O

- Molecular Weight : 355.52 g/mol

- CAS Number : 7789-53-9

- Solubility : Highly soluble in water (2850 g/L at 20°C) .

- Melting Point : Approximately 89°C .

Biological Activity

This compound exhibits several biological activities that make it a candidate for therapeutic applications. Key areas of interest include:

1. Pharmaceutical Applications

Strontium bromide is primarily used as a pharmaceutical intermediate. Its biological activity is linked to its ability to influence bone metabolism and calcium homeostasis. Strontium ions have been shown to mimic calcium, promoting osteoblast activity and inhibiting osteoclast formation, which can lead to increased bone density and strength .

Recent studies have highlighted the use of this compound in thermochemical energy storage systems. The hydration reaction of strontium bromide releases heat, making it suitable for applications in renewable energy systems .

Case Study 1: Osteogenic Effects

A study investigated the effects of strontium bromide on bone cells in vitro. The results indicated that treatment with strontium bromide enhanced osteoblast proliferation and differentiation while reducing osteoclast activity. This suggests potential benefits for osteoporosis treatment .

Case Study 2: Thermochemical Performance

Research conducted by Adan et al. systematically examined the performance of this compound as a thermochemical material (TCM). Their findings indicated that the hydration reaction could provide sufficient heat for residential needs, with recharging achievable below 100°C under humid conditions .

Table 1: Comparison of this compound with Other Salts

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/L) | Application Area |

|---|---|---|---|---|

| This compound | 355.52 | 89 | 2850 | Pharmaceuticals, Energy Storage |

| Calcium Chloride Dihydrate | 147.01 | 30 | 740 | Deicing, Food Preservation |

| Magnesium Sulfate Heptahydrate | 246.47 | 48 | 710 | Agriculture, Medicine |

Q & A

Q. Key considerations :

- Use stoichiometric excess of HBr to ensure complete reaction.

- Control crystallization conditions (temperature, evaporation rate) to avoid impurities like SrCO₃ residues.

- Confirm purity via X-ray diffraction (XRD) or complexometric titration (≥99% purity is critical for analytical reagents) .

Advanced: How can dehydration kinetics of SrBr₂·6H₂O be analyzed for thermochemical energy storage applications?

The hexahydrate undergoes dehydration to the monohydrate (SrBr₂·H₂O) at ~70–89°C and further to anhydrous SrBr₂ at ~180°C . To study kinetics:

Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min) to determine activation energy via the Kissinger method .

Packed Bed Reactor Experiments : Monitor hydration/dehydration rates under varying humidity (10–30% RH) and temperatures (25–100°C). Use a first-order kinetic model to correlate reaction advancement with equilibrium distance .

Composite Optimization : Enhance thermal conductivity by mixing SrBr₂·6H₂O with graphite (10–20 wt%), reducing hysteresis and improving cycle stability .

Basic: How is the purity of this compound validated for analytical reagent applications?

High-purity SrBr₂·6H₂O (≥99%) is essential for reproducible results in spectroscopy and titration. Validation steps include:

- Complexometric Titration : Use EDTA to quantify Sr²⁺ content, with Eriochrome Black T as an indicator .

- FT-IR Spectroscopy : Confirm absence of carbonate impurities (peaks at ~1450 cm⁻¹ for CO₃²⁻) .

- Loss on Drying (LOD) : Dry at 110°C to measure residual moisture (<0.5% for ultra-high purity grades) .

Advanced: What challenges arise in modeling the thermal stability of SrBr₂·6H₂O during dehydration?

Dehydration involves multi-step phase transitions (hexahydrate → dihydrate → monohydrate → anhydrous). Challenges include:

- Non-Isothermal Kinetics : Overlapping mass loss steps complicate activation energy calculations. Use modulated TGA to decouple transitions .

- Hygroscopicity : Anhydrous SrBr₂ rapidly reabsorbs moisture, requiring inert-atmosphere handling (N₂/Ar gloveboxes) .

- Thermodynamic Data Gaps : Limited ΔH values for intermediate hydrates. Calorimetric studies (DSC) are needed to refine models .

Basic: What solubility properties make SrBr₂·6H₂O suitable for aqueous-phase reactions?

SrBr₂·6H₂O is highly water-soluble (~107.25 g/100 mL at 20°C), with solubility increasing linearly with temperature . Key applications:

- Ion Exchange : Sr²⁺ replaces Ca²⁺ in biomimetic mineralization studies.

- Precursor for Sr-Based Catalysts : Dissolve in ethanol/water mixtures for sol-gel synthesis .

Note : Avoid sulfate-containing solutions (e.g., Na₂SO₄) to prevent SrSO₄ precipitation (Ksp = 3.44×10⁻⁷) .

Advanced: How do decomposition byproducts of SrBr₂·6H₂O impact laboratory safety protocols?

Thermal decomposition (>180°C) releases hazardous gases:

- HBr Gas : Forms via SrBr₂ + H₂O → SrO + 2 HBr↑ (corrosive; requires fume hoods with ≥100 ft/min airflow) .

- SrO Residues : React exothermically with water. Quench with dry sand, not aqueous solutions .

Mitigation : Use closed-system reactors with gas scrubbers (NaOH traps) during high-temperature experiments .

Basic: What storage conditions are recommended to prevent SrBr₂·6H₂O degradation?

- Temperature : Store at 2–8°C in airtight containers to suppress deliquescence .

- Humidity : Maintain <30% RH using desiccants (silica gel).

- Light Sensitivity : Protect from UV exposure (use amber glassware) to avoid photolytic Br₂ release .

Advanced: Can SrBr₂·6H₂O crystals be morphologically controlled for enhanced reactivity in solid-state reactions?

Yes, using crystallization regulators :

- Glycine or Gelatin : Promote needle-like crystals with high surface area (ideal for gas-solid reactions) .

- Ethanol-Water Mixtures : Adjust solvent polarity to tune crystal size (10–100 µm) .

Characterization : SEM and XRD verify morphology and phase purity .

Basic: Why is SrBr₂·6H₂O preferred over anhydrous SrBr₂ in analytical reagent preparation?

The hexahydrate is less hygroscopic, ensuring accurate mass measurements. Anhydrous SrBr₂ rapidly absorbs moisture, introducing variability in solution preparation .

Advanced: How can computational modeling improve the design of SrBr₂·6H₂O-based thermochemical storage systems?

- Density Functional Theory (DFT) : Predict hydration/dehydration energetics and Sr²⁺-H₂O binding strengths .

- Finite Element Analysis (FEA) : Simulate heat transfer in composite materials (e.g., SrBr₂/graphite) to optimize reactor geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.